molecular formula C9H11NO3 B8012054 3-(3-Methoxy-pyridin-4-yl)-propionic acid

3-(3-Methoxy-pyridin-4-yl)-propionic acid

Cat. No.: B8012054
M. Wt: 181.19 g/mol
InChI Key: QBMKCJFVPQNAMX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(3-Methoxy-pyridin-4-yl)-propionic acid (CAS: 225652-11-9) is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 3-position of the pyridine ring and a propionic acid side chain at the 4-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol (calculated). The pyridine ring introduces nitrogen-based polarity, distinguishing it from phenyl-based analogs. This compound is listed as a discontinued product with 98% purity in commercial catalogs .

Properties

IUPAC Name

3-(3-methoxypyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-6-10-5-4-7(8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMKCJFVPQNAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-pyridin-4-yl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-cyanopyridine.

    Grignard Reaction: The 3-methoxy-4-cyanopyridine is reacted with methylmagnesium iodide in anhydrous tetrahydrofuran under a nitrogen atmosphere. The reaction is cooled to 0°C and stirred for 2 hours.

    Quenching and Extraction: The reaction mixture is quenched with water, and the pH is adjusted to neutral using hydrochloric acid. The resulting solution is extracted with ethyl acetate.

    Purification: The organic layers are dried over anhydrous sodium sulfate and concentrated.

Industrial Production Methods

Industrial production methods for 3-(3-Methoxy-pyridin-4-yl)-propionic acid would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-pyridin-4-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium hydride or sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: 3-(3-Hydroxy-pyridin-4-yl)-propionic acid.

    Reduction: 3-(3-Methoxy-piperidin-4-yl)-propionic acid.

    Substitution: 3-(3-Substituted-pyridin-4-yl)-propionic acid, where the substituent depends on the nucleophile used.

Scientific Research Applications

1.1. Cathepsin A Inhibition

One of the primary applications of 3-(3-Methoxy-pyridin-4-yl)-propionic acid is as an inhibitor of cathepsin A, a serine protease involved in several physiological processes. Inhibitors of cathepsin A have been shown to be beneficial in treating conditions such as:

  • Cardiovascular Diseases : The modulation of bradykinin levels through cathepsin A inhibition can help manage hypertension and prevent heart failure and myocardial infarction .
  • Renal and Liver Diseases : Cathepsin A inhibitors may mitigate renal fibrosis and liver cirrhosis, thus providing therapeutic avenues for chronic kidney disease and liver dysfunctions .
  • Pain Management : The compound's role in inhibiting cathepsin A also suggests potential applications in managing neuropathic pain and inflammation .

2.1. Antidiabetic Effects

Research has indicated that derivatives similar to 3-(3-Methoxy-pyridin-4-yl)-propionic acid may exhibit antidiabetic properties by enhancing glucose uptake in muscle and adipose tissues. This mechanism could lead to improved insulin sensitivity, making it a candidate for diabetes treatment .

2.2. Antitumor Activity

There is emerging evidence that compounds related to 3-(3-Methoxy-pyridin-4-yl)-propionic acid possess anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells, suggesting that these compounds could be developed into chemotherapeutic agents .

3.1. Cathepsin A Inhibitors in Clinical Trials

A study highlighted the effectiveness of cathepsin A inhibitors, including those derived from 3-(3-Methoxy-pyridin-4-yl)-propionic acid, in clinical settings for treating hypertension-related conditions. The pharmacological inhibition of cathepsin A led to increased renal bradykinin levels, which were associated with reduced blood pressure in animal models .

3.2. Antidiabetic Compounds

In a series of experiments involving pyridine derivatives, compounds similar to 3-(3-Methoxy-pyridin-4-yl)-propionic acid showed significant reductions in blood glucose levels without adversely affecting insulin concentrations. This suggests a promising avenue for further development as antidiabetic agents .

Tables

Application AreaPotential UsesRelevant Studies
Cardiovascular DiseasesTreatment of hypertension, heart failure
Renal/Liver DiseasesMitigation of fibrosis
Pain ManagementNeuropathic pain relief
Antidiabetic ActivityEnhancing glucose uptake
Antitumor ActivityCytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-pyridin-4-yl)-propionic acid involves its interaction with specific molecular targets. The methoxy group and the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Pyridine vs. This may improve solubility in polar solvents or interactions with biological targets . Benzene-based analogs (e.g., 3-(4-Methoxyphenyl)propionic acid) lack nitrogen, resulting in lower basicity and distinct electronic properties .

Substituent Positioning :

  • Methoxy groups at the 3-position (pyridine) or 4-position (benzene) influence steric and electronic effects. For example, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid combines a hydroxyl group (electron-donating) and methoxy group (electron-withdrawing), enhancing its antioxidant capacity .

Biological Relevance :

  • Dihydroferulic acid (3-(3-methoxy-4-hydroxyphenyl)propionic acid) is a key metabolite in lignin degradation, whereas 324DHPPA undergoes unique oxidative ipso-rearrangement during bacterial catabolism .
  • Pyridine derivatives like 3-(3-Methoxy-pyridin-4-yl)-propionic acid may exhibit distinct pharmacokinetics due to nitrogen’s role in metabolic stability .

Biological Activity

3-(3-Methoxy-pyridin-4-yl)-propionic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxy-pyridin-4-yl)-propionic acid is C12_{12}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 219.24 g/mol. The presence of the methoxy group and the pyridine ring contributes to its unique pharmacological profile.

Research indicates that 3-(3-Methoxy-pyridin-4-yl)-propionic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory responses and neuroprotection.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of propionic acid, including 3-(3-Methoxy-pyridin-4-yl)-propionic acid, exhibit significant anti-inflammatory properties. For instance, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various models. It was found to scavenge free radicals and reduce oxidative stress markers, indicating its potential use in conditions characterized by oxidative damage .

Study 1: Insulin Sensitivity Enhancement

A study investigated the effects of 3-(3-Methoxy-pyridin-4-yl)-propionic acid on insulin sensitivity in mouse adipocytes. The findings revealed that at concentrations ranging from 0.3 to 100 µM, the compound significantly enhanced glucose incorporation into lipids, suggesting a role in metabolic regulation .

Study 2: Neuroprotective Effects

Another relevant study assessed the neuroprotective effects of this compound against neurodegenerative diseases. The results indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of mitochondrial pathways .

Data Summary

Biological Activity Observed Effects Concentration Range
Anti-inflammatoryReduced TNF-α and IL-6 levelsN/A
AntioxidantScavenging free radicalsN/A
Insulin SensitivityEnhanced glucose incorporation0.3 - 100 µM
NeuroprotectionProtection against oxidative stress-induced apoptosisN/A

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